Methyl 2-bromo-4-cyano-5-nitrophenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-5-nitrophenylacetate is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol. This compound is primarily used in pharmaceutical and agrochemical research.
Preparation Methods
The preparation of Methyl 2-bromo-4-cyano-5-nitrophenylacetate involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of boron reagents, which are selected based on their physical and chemical properties . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .
Chemical Reactions Analysis
Methyl 2-bromo-4-cyano-5-nitrophenylacetate undergoes various types of chemical reactions, including substitution reactions. The common reagents used in these reactions include organoboron reagents, which facilitate the transmetalation process . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new carbon–carbon bonds .
Scientific Research Applications
Methyl 2-bromo-4-cyano-5-nitrophenylacetate is used extensively in scientific research, particularly in the fields of pharmaceuticals and agrochemicals. In pharmaceutical research, it is used as an intermediate in the synthesis of various bioactive compounds. In agrochemical research, it is used to develop new pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-cyano-5-nitrophenylacetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves the formation of new chemical bonds through substitution reactions .
Comparison with Similar Compounds
Methyl 2-bromo-4-cyano-5-nitrophenylacetate can be compared with other similar compounds, such as Methyl 4-bromo-2-cyano-5-nitrophenylacetate. While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-3-9(13(15)16)7(5-12)2-8(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJJJISZIKZQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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